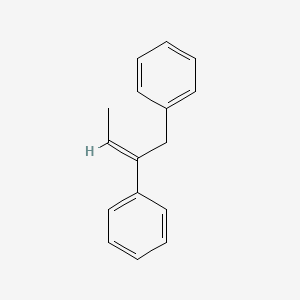

(E)-1,2-Diphenylbut-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

24274-73-5 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

[(E)-1-phenylbut-2-en-2-yl]benzene |

InChI |

InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-12H,13H2,1H3/b15-2+ |

InChI Key |

QUQAHBQWPRYOAD-RSSMCMFDSA-N |

SMILES |

CC=C(CC1=CC=CC=C1)C2=CC=CC=C2 |

Isomeric SMILES |

C/C=C(\CC1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CC=C(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Historical Context and Evolution of Diphenylbutene Chemistry

The study of diphenylbutene chemistry has evolved significantly since its inception. Early research into stilbene (B7821643) and related diphenylalkene derivatives was foundational, focusing on understanding the effects of conjugation and the basic reactivity of these systems. The development of synthetic reactions like the Wittig reaction and aldol (B89426) condensations provided the initial means to access these structures. ontosight.ai

Over time, the focus has shifted from fundamental synthesis to leveraging the unique electronic and structural properties of diphenylbutenes for more advanced applications. The discovery that derivatives of this structural class possess significant biological activity has propelled them into the realm of medicinal chemistry. For example, the nonsteroidal antiestrogen (B12405530) tamoxifen (B1202) is a triphenylbutene derivative, and its mechanism of action has been extensively studied. nih.gov More recently, novel diphenylbutene derivatives have been identified as potent inhibitors of ferroptosis, a specific type of cell death, indicating their potential as neuroprotective agents. researchgate.net Furthermore, the photomechanical properties of related compounds like (E)-1,4-diphenylbut-2-ene-1,4-dione have been explored in materials science, where halogenation of the phenyl rings was used to create mechanically compliant and photoactive crystals. nih.gov This progression highlights a clear trajectory from basic organic synthesis to the development of functional molecules for sophisticated applications.

Significance of Olefins with Styryl and Phenyl Substituents in Organic Synthesis

Olefins that incorporate both styryl (a vinyl group attached to a phenyl ring) and additional phenyl substituents are of considerable importance in modern organic synthesis due to their structural versatility and reactivity.

These compounds serve as crucial building blocks for creating more complex molecular architectures. The carbon-carbon double bond provides a reactive site for a wide array of chemical transformations. Furthermore, the presence of phenyl and styryl groups creates a conjugated π-system, which is not only fundamental to the study of photophysical phenomena like fluorescence but also influences the molecule's electronic properties and reactivity.

In the field of catalysis, these olefins are valuable substrates. For instance, they are used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to synthesize more highly substituted stilbenes with high degrees of stereoselectivity. The ability to functionalize silsesquioxane nanostructures via cross-metathesis with styrenes demonstrates their utility in creating advanced hybrid materials. beilstein-journals.org The indole (B1671886) scaffold, a key feature in many natural products and pharmaceuticals, can be functionalized using styryl groups, showcasing their role in constructing biologically active heterocycles. researchgate.net

Overview of Stereochemical Challenges in Butene Derivatives

Direct Synthetic Routes to this compound

Direct olefination reactions provide a convergent approach to the synthesis of this compound, typically by forming the carbon-carbon double bond in the final step. These methods often involve the reaction of a carbonyl compound with a stabilized carbanion or a related species.

Stereoselective Wittig and Horner–Wadsworth–Emmons Reactions

The Wittig reaction and its modifications, particularly the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. scielo.brwikipedia.orglibretexts.org The stereochemical outcome of these reactions is highly dependent on the nature of the ylide or phosphonate (B1237965) carbanion.

The traditional Wittig reaction, employing a non-stabilized phosphonium (B103445) ylide, generally leads to the formation of (Z)-alkenes. libretexts.orgorganic-chemistry.org To favor the (E)-isomer, the Schlosser modification can be employed, which involves the in-situ deprotonation-reprotonation of the betaine (B1666868) intermediate to afford the more thermodynamically stable threo-betaine, which then eliminates to give the (E)-alkene. wikipedia.org

The Horner–Wadsworth–Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgtcichemicals.com This selectivity arises from the thermodynamic equilibration of the intermediate oxaphosphetanes to the more stable trans-adduct, which then undergoes syn-elimination. wikipedia.orgnih.gov The reaction of a phosphonate, such as diethyl (1-phenylpropyl)phosphonate, with benzaldehyde (B42025) under HWE conditions would be a plausible route to this compound. The use of non-coordinating cations and specific bases can further enhance the (E)-selectivity. nih.govorganicchemistrydata.org

Table 1: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

| Feature | Wittig Reaction (Unstabilized Ylide) | Schlosser Modification | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|---|

| Typical Product | (Z)-Alkene libretexts.orgorganic-chemistry.org | (E)-Alkene wikipedia.org | (E)-Alkene wikipedia.orgtcichemicals.com |

| Key Intermediate | erythro-Betaine | threo-Betaine wikipedia.org | Oxaphosphetane wikipedia.org |

| Stereocontrol | Kinetic | Thermodynamic | Thermodynamic wikipedia.org |

| Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester wikipedia.org |

Julia and Julia–Kocienski Olefination Strategies

The Julia olefination and its more modern variant, the Julia–Kocienski olefination, are powerful methods for the stereoselective synthesis of (E)-alkenes. alfa-chemistry.comoregonstate.edu The classical Julia-Lythgoe olefination is a multi-step process involving the reaction of a phenyl sulfone with an aldehyde or ketone, followed by functionalization of the resulting alcohol and reductive elimination. alfa-chemistry.com

The Julia–Kocienski olefination is a significant improvement, allowing for a one-pot synthesis of alkenes with high (E)-selectivity. organic-chemistry.orgmdpi.comresearchgate.net This reaction typically involves the condensation of a heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with an aldehyde or ketone. organic-chemistry.org The high (E)-selectivity is attributed to the kinetic control in the addition step and the subsequent stereospecific elimination. oregonstate.eduorganic-chemistry.org For the synthesis of this compound, 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)-1-phenylethane could be reacted with acetophenone in the presence of a suitable base.

Table 2: Key Features of Julia Olefination Variants

| Reaction | Description | Key Reagent | Stereoselectivity |

|---|---|---|---|

| Julia-Lythgoe Olefination | Multi-step synthesis of alkenes from phenyl sulfones and carbonyls. alfa-chemistry.com | Phenyl sulfones | Generally good (E)-selectivity. |

| Julia-Kocienski Olefination | One-pot synthesis of alkenes from heteroaryl sulfones and carbonyls. organic-chemistry.orgmdpi.com | Heteroaryl sulfones (e.g., PT-sulfone) organic-chemistry.org | High (E)-selectivity. oregonstate.eduorganic-chemistry.org |

McMurry Olefin Synthesis and Variations for Hindered Alkenes

The McMurry reaction provides a distinct approach to alkene synthesis through the reductive coupling of two carbonyl compounds using low-valent titanium reagents. wikipedia.orgorganic-chemistry.org This method is particularly effective for the synthesis of sterically hindered and tetrasubstituted alkenes. thieme-connect.de While often used for the homocoupling of a single carbonyl compound to produce symmetrical alkenes, the McMurry reaction can also be employed in a cross-coupling fashion to synthesize unsymmetrical alkenes, although this can lead to a mixture of products. thieme-connect.de

The synthesis of this compound could be envisioned via a cross-McMurry reaction between acetophenone and propiophenone. However, controlling the chemoselectivity to favor the desired cross-coupled product over the two homo-coupled products (tetraphenylethylene and 3,4-dimethyl-3,4-diphenylhex-3-ene) would be a significant challenge. A literature procedure for the synthesis of the related (E/Z)-1-(4-methoxyphenyl)-1,2-diphenylbut-1-ene involved the cross-coupling of 4-methoxybenzophenone (B1664615) and 1-phenylpropanone using a TiCl3/Li system. thieme-connect.de Another report describes the synthesis of cis- and trans-2,3-diphenylbut-2-ene via a McMurry reaction, demonstrating the applicability of this method to related structures. wiley-vch.de

Elimination Reactions for Stereodefined Olefin Formation

Elimination reactions from appropriately functionalized alkane precursors offer a powerful strategy for the stereospecific or stereoselective synthesis of alkenes. The stereochemistry of the resulting alkene is dictated by the stereochemistry of the starting material and the mechanism of the elimination (e.g., anti- or syn-elimination).

Dehydration of Alcohol Precursors and Stereochemical Control

The dehydration of alcohols is a classical method for alkene synthesis. However, achieving high stereoselectivity can be challenging, as these reactions often proceed through carbocation intermediates, which can lead to a mixture of (E) and (Z) isomers. The product distribution is often governed by the relative thermodynamic stabilities of the possible alkene products and the transition states leading to them.

For the synthesis of this compound, the precursor alcohol would be 1,2-diphenylbutan-2-ol. The stereochemical outcome of the acid-catalyzed dehydration of related triarylethanol systems has been shown to be highly dependent on the substitution pattern of the aromatic rings. For instance, in the synthesis of tamoxifen analogues, the nature and position of substituents on the phenyl rings can dramatically influence the E/Z ratio of the resulting alkene.

Stereospecific Eliminations from 1,2-Diol Derivatives

Elimination reactions from 1,2-diols provide a more reliable method for stereocontrolled alkene synthesis. The Corey-Winter olefination is a classic example, proceeding through the decomposition of a cyclic thiocarbonate derived from a 1,2-diol. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is a stereospecific syn-elimination, meaning a meso-diol will yield a (Z)-alkene, while a d,l-diol will give an (E)-alkene. nrochemistry.comyoutube.comscribd.com

To synthesize this compound via the Corey-Winter reaction, one would need to prepare the d,l-1,2-diphenylbutane-1,2-diol. This diol, upon treatment with thiocarbonyldiimidazole to form the cyclic thiocarbonate, followed by heating with a phosphite, would stereospecifically yield the desired (E)-alkene. nrochemistry.comscribd.com A related procedure, the Barton-Kellogg olefination, involves the reaction of a diazo compound with a thioketone to form an episulfide, which is then desulfurized to the alkene. wikipedia.org This method is particularly useful for the synthesis of highly hindered alkenes. scielo.brthieme-connect.comd-nb.infonih.gov

Table 3: Stereospecific Eliminations from 1,2-Diol Derivatives

| Method | Intermediate | Elimination Type | Stereochemical Outcome |

|---|---|---|---|

| Corey-Winter Olefination | Cyclic thiocarbonate nrochemistry.comorganic-chemistry.org | syn-Elimination scribd.comscielo.org.bo | meso-Diol → (Z)-Alkene; d,l-Diol → (E)-Alkene youtube.comscribd.com |

| Barton-Kellogg Olefination | Episulfide wikipedia.org | Stereospecific desulfurization | Depends on stereochemistry of episulfide formation d-nb.infonih.gov |

Cross-Coupling and Carbolithiation Approaches to Diphenylbutenes

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds with high stereocontrol. Cross-coupling and carbolithiation reactions have emerged as versatile strategies for the synthesis of highly substituted olefins like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst, is a particularly effective method for forming C(sp²)–C(sp²) bonds. illinois.edunobelprize.org This reaction is known for its high stereospecificity, where the configuration of the starting vinyl halide is retained in the product. d-nb.infoscielo.br

For the synthesis of this compound, a Negishi coupling approach could involve the reaction of an (E)-vinylic halide with an organozinc reagent. A key advantage of the Negishi coupling is the ability to generate the organozinc reagent in situ from the corresponding organolithium or Grignard reagent, offering operational simplicity. The choice of palladium catalyst and ligands is crucial for achieving high yields and stereoselectivity. Catalysts such as [Pd(dppe)Cl2] have been shown to be effective for promoting the coupling of (E)-enol tosylates to form (E)-olefins, while other catalysts like [Pd(dppb)Cl2] favor the formation of (Z)-isomers. d-nb.info

A study on the synthesis of tamoxifen, a structurally related tetrasubstituted olefin, utilized a palladium-catalyzed double cross-coupling of an (E)-vinylic dibromide with phenylzinc chloride. scielo.br This approach highlights the potential of Negishi-type couplings for the stereoselective synthesis of complex diphenylbutene scaffolds. The general catalytic cycle of a cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Table 1: Optimization of Negishi Cross-Coupling Conditions for Stereoretentive Synthesis d-nb.info

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | [Pd(dppe)Cl2] (2) | MeCN/THF | 60 | 80 | 96:4 |

| 2 | [Pd(dppb)Cl2] (1) | THF | rt | 85 | 2:98 |

Data derived from a study on the parallel synthesis of (E)- and (Z)-enol tosylates.

Carbolithiation of Alkynes for Stereoselective Olefin Generation

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon multiple bond, provides a powerful route to functionalized organolithium species that can be trapped with various electrophiles. nih.gov The intermolecular carbolithiation of alkynes, such as diphenylacetylene, can be highly stereoselective, leading to the formation of vinyllithium (B1195746) intermediates with defined geometry. researchgate.net

The stereochemical outcome of the carbolithiation of alkynes is influenced by several factors, including the nature of the organolithium reagent, the solvent, and the presence of additives. For instance, the carbolithiation of stilbenes in THF has been shown to produce organolithium species with high diastereoselectivity. nih.gov Subsequent trapping of these intermediates with electrophiles allows for the stereocontrolled synthesis of highly substituted alkenes. This methodology offers a convergent approach to complex olefinic structures.

Copper-Catalyzed Alkylation Reactions

Copper-catalyzed reactions have a long history in organic synthesis, and modern advancements have expanded their utility in C-C bond formation. thieme-connect.de Copper-catalyzed alkylation reactions can be employed for the synthesis of diphenylbutene scaffolds, offering an alternative to palladium-based methods. These reactions can proceed through various mechanisms, including the addition of alkyl radicals to arenes. rsc.org

While direct copper-catalyzed synthesis of this compound is less commonly reported than cross-coupling methods, the versatility of copper catalysis in forming C-C bonds suggests its potential applicability. For example, copper-catalyzed direct alkylation of heteroarenes with activated alkyl bromides has been demonstrated. rsc.org The development of stereoselective copper-catalyzed methods for the synthesis of tetrasubstituted alkenes remains an active area of research.

Catalytic Synthesis of Diphenylbutene Scaffolds

The development of catalytic methods for the synthesis of complex molecular scaffolds is a primary goal of modern organic chemistry. Catalysis offers advantages in terms of efficiency, atom economy, and the potential for asymmetric transformations.

Development and Optimization of Chiral Catalysts for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. frontiersin.orgnumberanalytics.com The development of chiral catalysts for the asymmetric synthesis of diphenylbutene scaffolds would allow for the selective formation of one enantiomer of a chiral diphenylbutene derivative.

The design of effective chiral catalysts often involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the substrates. numberanalytics.com Factors such as steric and electronic effects, as well as non-covalent interactions, play a crucial role in determining the enantioselectivity of a chiral catalyst. numberanalytics.com High-throughput screening and catalyst fine-tuning are common strategies for optimizing the performance of chiral catalysts. numberanalytics.com

While specific examples of chiral catalysts for the asymmetric synthesis of this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable. Chiral versions of the palladium, copper, and other transition metal catalysts used in the methods described above could potentially be developed to achieve enantioselective synthesis of chiral diphenylbutene derivatives. The ongoing development of new chiral ligands and catalytic systems holds promise for the future of asymmetric olefin synthesis. frontiersin.org

Lewis Acid Catalysis in C-C Bond Formation

Lewis acid catalysis represents a significant strategy in the stereocontrolled synthesis of tetrasubstituted olefins like this compound. These catalysts activate substrates, facilitating carbon-carbon bond formation with high levels of regio- and stereoselectivity. A notable application of this methodology is in the synthesis of tamoxifen and its analogs, which share the tetrasubstituted ethylene (B1197577) scaffold.

One approach involves a three-component coupling reaction utilizing a Lewis acid to assemble the core structure. For instance, hafnium tetrachloride (HfCl₄) has been employed as a Lewis acid catalyst in the reaction between aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles. nih.gov This process yields 3,4,4-triarylbutenes, which are valuable intermediates that can be converted to the desired tetrasubstituted olefin structure through subsequent reactions like base-induced double-bond migration. nih.gov This multi-component strategy offers an efficient pathway to complex molecules from simpler starting materials. nih.gov

Another strategy involves the aldol (B89426) reaction of benzyl (B1604629) phenyl ketone with acetaldehyde, followed by a Friedel-Crafts substitution with anisole. nih.gov In this sequence, a Lewis acid such as Cl₂Si(OTf)₂ can be used to promote the Friedel-Crafts alkylation, leading to a 1,1,2-triaryl-3-acetoxybutane precursor. nih.gov This intermediate then requires several steps to be converted into the final tetrasubstituted olefin. nih.gov

Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have also proven effective in catalyzing the regioselective functionalization of conjugated dienes. acs.org These catalysts activate the diene system towards nucleophilic attack, a principle that can be extended to the formation of C-C bonds. acs.org High-level DFT calculations have revealed that such reactions often proceed through the formation of an allyl cation intermediate after the initial Lewis acid-assisted protonation of the diene. acs.org

The table below summarizes Lewis acids used in the synthesis of related tri- and tetrasubstituted olefin structures.

| Catalyst | Reactants | Intermediate/Product | Reference |

| HfCl₄ | Aromatic aldehyde, cinnamyltrimethylsilane, aromatic nucleophile | 3,4,4-Triarylbutene | nih.gov |

| Cl₂Si(OTf)₂ | Benzyl phenyl ketone, acetaldehyde, anisole | 1,1,2-Triaryl-3-acetoxybutane | nih.gov |

| B(C₆F₅)₃ | 1,3-Dienes, Thiols | Secondary and tertiary allylic sulfides | acs.org |

Photoredox Catalysis for Olefin Generation

Visible-light photoredox catalysis has emerged as a powerful and versatile tool for the synthesis of complex organic molecules, including stereodefined tetrasubstituted olefins, under mild reaction conditions. acs.orguni-regensburg.de This methodology relies on the ability of a photocatalyst to absorb visible light and engage in single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. youtube.com

One common strategy for constructing tetrasubstituted alkenes involves the functionalization of alkynes. nih.gov For example, a photoredox-catalyzed chlorotrifluoromethylation of internal arylalkynes has been developed using CF₃SO₂Cl as the source for both the trifluoromethyl and chloride groups. acs.org This reaction, promoted by an iridium-based photocatalyst like Ir(ppy)₃, proceeds with high regio- and stereoselectivity to yield tetrasubstituted alkenes. acs.org The mechanism involves the generation of a CF₃ radical through the reductive decomposition of CF₃SO₂Cl by the excited photocatalyst. acs.org

Similarly, the sulfonyloxytrifluoromethylation of unsymmetrical internal alkynes can be achieved using an electrophilic CF₃ reagent in the presence of an iridium photoredox catalyst. nih.gov This process affords trifluoromethylalkenyl triflates with well-defined stereochemistry resulting from the anti-addition of the trifluoromethyl and triflate groups across the alkyne. nih.gov These intermediates can then undergo subsequent palladium-catalyzed cross-coupling reactions to furnish a variety of tetrasubstituted trifluoromethylated alkenes in a stereoselective manner. nih.gov

Photoredox catalysis also enables the E→Z isomerization of alkenes, providing a method to control the stereochemistry of the final product. rsc.org This transformation can be promoted by an organic dye photosensitizer under visible light irradiation in the presence of air. rsc.org The efficiency of this isomerization can be dependent on the choice of solvent, with non-polar solvents like toluene (B28343) often providing better results than polar or halogenated solvents. rsc.org

Furthermore, a tandem photoredox catalysis approach can activate the π-bonds of olefins through a one-electron reduction to form a highly nucleophilic radical anion. amazonaws.com This activation mode allows for the formal hydrogenation of unactivated alkenes under mild conditions, showcasing the potential of photoredox catalysis to manipulate olefinic structures. amazonaws.com

The following table highlights key features of photoredox-catalyzed reactions for generating substituted olefins.

| Reaction Type | Substrate | Reagent(s) | Catalyst | Key Feature | Reference |

| Chlorotrifluoromethylation | Internal arylalkyne | CF₃SO₂Cl | Ir(ppy)₃ | High regio- and stereoselectivity | acs.org |

| Sulfonyloxytrifluoromethylation | Unsymmetric internal alkyne | Electrophilic CF₃ reagent | Iridium photoredox catalyst | anti-addition, forms versatile triflate intermediate | nih.gov |

| E→Z Isomerization | (E)-Alkene | Air | Organic photosensitizer | Stereochemical control | rsc.org |

Purification and Characterization of Stereoisomeric Purity in Diphenylbutene Synthesis

The synthesis of stereochemically pure this compound and related tetrasubstituted olefins necessitates robust methods for purification and characterization to separate and confirm the desired isomer.

Purification Techniques:

A primary method for separating E/Z isomers is column chromatography . Standard silica (B1680970) gel chromatography is often effective in separating isomeric products. researchgate.netepo.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving good separation. epo.org In cases where separation on silica gel is challenging, preparative High-Performance Liquid Chromatography (HPLC) , sometimes utilizing chiral columns, can be employed to obtain analytically pure samples of each isomer. frontiersin.org

Crystallization is another powerful purification technique. epo.org Fractional crystallization from a suitable solvent system, such as diethyl ether or isopropanol, can selectively precipitate one isomer, leaving the other in the mother liquor. epo.orgfrontiersin.org This method has been successfully used to isolate the pure Z-isomer of a tamoxifen precursor from an E/Z mixture. epo.org

Characterization Methods:

Once purified, the stereochemical identity and purity of the isomers must be confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for assigning stereochemistry. For ¹H NMR, the coupling constants (J-values) between vinylic protons are diagnostic. While this compound is a tetrasubstituted olefin lacking vinylic protons, related structures with vinylic protons show distinct J-values for cis and trans isomers. For example, the Z-isomer of 1,4-diphenylbut-2-ene exhibits a vicinal coupling constant of approximately 10–12 Hz, whereas the E-isomer shows a larger coupling constant of 15–18 Hz. In the case of this compound and its Z-isomer, the chemical shifts of the allylic protons and the phenyl groups will differ due to the different steric and electronic environments, which can be observed and assigned using 1D and 2D NMR experiments. epo.org ¹³C NMR spectroscopy also provides distinct signals for each isomer. rsc.org

Infrared (IR) Spectroscopy can provide supporting evidence for the isomeric configuration. The C=C stretching vibration and out-of-plane C-H bending frequencies can differ between E and Z isomers. For instance, trans-disubstituted alkenes often show a characteristic absorption band around 960-980 cm⁻¹, which is absent in the corresponding cis-isomer. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds, ensuring the correct molecular formula. rsc.org

The table below outlines the common techniques used for the purification and characterization of diphenylbutene isomers.

| Technique | Purpose | Observation/Parameter | Reference |

| Column Chromatography | Separation of E/Z isomers | Differential elution from silica gel | researchgate.netepo.org |

| Preparative HPLC | High-purity separation | Isolation of analytical samples | frontiersin.org |

| Crystallization | Purification and separation | Selective precipitation of one isomer | epo.org |

| ¹H NMR Spectroscopy | Stereochemistry determination | Chemical shifts and coupling constants | epo.org |

| ¹³C NMR Spectroscopy | Structural confirmation | Distinct signals for each carbon atom | rsc.org |

| IR Spectroscopy | Functional group identification | C=C stretching and C-H bending frequencies | researchgate.net |

| HRMS | Elemental Composition | Accurate mass measurement | rsc.org |

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. The reactivity of this compound in these reactions is influenced by the steric hindrance around its tetrasubstituted double bond.

Diels-Alder Reactions: Face Selectivity and Dienophile Activity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) system. For an alkene to act as an effective dienophile, it typically needs to be electron-deficient and sterically accessible.

There is limited specific information in the surveyed literature on this compound acting as a dienophile in Diels-Alder reactions. Its highly substituted and sterically hindered nature is expected to make it a poor dienophile.

In contrast, the structurally related compound (E)-1,4-diphenylbut-2-ene-1,4-dione, which is less sterically hindered and activated by two electron-withdrawing carbonyl groups, is a known symmetric trans-dienophile. It undergoes Diels-Alder reactions with various unsymmetrical cyclohexadienes. researchgate.net These reactions can lead to two diastereomeric products, with the product ratio being dependent on the substitution pattern of the diene, where steric and electrostatic interactions are the controlling factors. researchgate.net

[2+2] and [4+4] Photochemical Cycloadditions

Photochemical cycloadditions are driven by the energy of light, which excites the electrons of a molecule to a higher energy state, enabling reactions that are thermally forbidden.

The photodimerization of alkenes is a classic example of a [2+2] cycloaddition. While specific studies on this compound are not prevalent, its parent compound, (E)-stilbene, is known to undergo bimolecular [2+2] cycloaddition upon irradiation. This reaction occurs between an electronically excited stilbene (B7821643) molecule and a ground-state stilbene molecule, leading to the formation of 1,2,3,4-tetraphenylcyclobutane. msu.edu By analogy, this compound would be expected to yield the corresponding tetrasubstituted cyclobutane (B1203170) dimer under similar conditions.

Information regarding [4+4] photochemical cycloadditions for this compound is scarce. This type of reaction is more characteristic of larger conjugated systems, such as anthracene (B1667546) derivatives. rsc.org

| Reaction Type | Reactant(s) | Conditions | Product(s) | Citation |

| [2+2] Photodimerization | (E)-Stilbene + (E)-Stilbene | UV Irradiation | 1,2,3,4-Tetraphenylcyclobutane | msu.edu |

| Predicted [2+2] Photodimerization | This compound | UV Irradiation | 1,2-Diethyl-1,2,3,4-tetraphenylcyclobutane | N/A |

Oxidative Transformations

The double bond and allylic C-H bonds in this compound are susceptible to oxidation by various reagents, leading to a range of functionalized products.

Oxidative Ring-Opening Reactions with Diphenylbutene-Derived Systems

Oxidative ring-opening in this context typically refers to the cleavage of the carbon-carbon double bond. This transformation can be achieved using strong oxidizing agents. A well-known method for cleaving alkenes is ozonolysis, but other reagents can achieve similar outcomes. For instance, a one-pot oxidative cleavage of 1,2-diarylalkenes to yield aryl ketones has been developed as a complementary approach to ozonolysis. researchgate.net The photocatalytic oxidative cleavage of aryl alkenes using a uranyl cation catalyst has also been reported, proceeding through intermediates that react with oxygen. rsc.org

In a related system, the oxidative ring-opening of a 2,5-diphenyltellurophene heterocycle via self-sensitized aerobic photooxidation yields (Z)-1,4-diphenylbut-2-ene-1,4-dione. acs.org This process involves a 1,4-cycloaddition of singlet oxygen with the diene system of the heterocycle, leading to its ring-opening and the formation of the diphenylbutene derivative. acs.org

Selective Oxidation of Alkene and Allylic Positions

The double bond of this compound can be selectively oxidized to form an epoxide or a diol. Epoxidation is commonly carried out using peroxy acids, while dihydroxylation can be achieved with reagents like osmium tetroxide or potassium permanganate.

The allylic positions—the methyl groups attached to the double bond—are also reactive sites. Allylic oxidation introduces functionality at the carbon adjacent to the double bond. A common reagent for this transformation is selenium dioxide (SeO₂), which can oxidize an allylic C-H bond to a C-OH group, forming an allylic alcohol. thieme-connect.de For example, the oxidation of a related 2-phenylbut-2-ene derivative can yield 2-phenylbut-2-en-1-ol. tesisenred.net

| Transformation | Reagent(s) | Product Type | General Citation |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide | N/A |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol | N/A |

| Allylic Oxidation | SeO₂ / t-BuOOH | Allylic Alcohol | thieme-connect.de |

Photochemical Reactivity and Rearrangements

As a derivative of stilbene, this compound is expected to exhibit rich photochemical reactivity. The most prominent of these reactions are E/Z isomerization and electrocyclization.

Applying this reaction pathway to this compound, irradiation would first induce isomerization to (Z)-1,2-Diphenylbut-2-ene. The (Z)-isomer, having the two phenyl groups in a cis-orientation, can then undergo electrocyclization to form a dihydrophenanthrene derivative, which upon oxidation would yield 2,7-dimethylphenanthrene.

| Photochemical Process | Intermediate(s) | Final Product (with oxidant) | General Citation |

| E/Z Isomerization | (Z)-1,2-Diphenylbut-2-ene | - | researchgate.net |

| Electrocyclization | Dihydrophenanthrene derivative | 2,7-Dimethylphenanthrene | nih.govbeilstein-journals.org |

Photochemical Transformations Leading to Complex Organic Structures

Photochemical reactions involving stilbene derivatives like this compound are known to produce complex organic structures. A primary example is the photocyclization of stilbene to phenanthrene (B1679779). acs.org This process is initiated by the photoisomerization of the trans-isomer to the cis-isomer, which then undergoes cyclization to form a dihydrophenanthrene intermediate. acs.orgmdpi.com Subsequent oxidation of this intermediate yields the aromatic phenanthrene structure. acs.org The efficiency of these transformations can be influenced by the presence of different substituents and the reaction conditions. mdpi.com

Furthermore, derivatives of this compound, such as (E)-1,4-diphenylbut-2-ene-1,4-dione, have been shown to undergo photochemical [2+2] cycloaddition reactions in the solid state, leading to the formation of functional cyclobutanes. researchgate.net The photochemical behavior is highly dependent on the crystalline form, with some polymorphs exhibiting rapid reaction kinetics under visible light irradiation. researchgate.net

Aerobic Photolytic Conditions and Reaction Pathways

Under aerobic photolytic conditions, stilbene-like compounds can undergo oxidative transformations. For instance, the irradiation of 2,5-diphenyltellurophene, a related heterocyclic compound, in the presence of oxygen leads to its self-sensitized aerobic photooxidation. acs.orgresearchgate.net This process involves the formation of singlet oxygen, which reacts with the diene system in a 1,4-cycloaddition reaction. acs.orgresearchgate.net This is followed by ring-opening to produce (Z)-1,4-diphenylbut-2-ene-1,4-dione and tellurium dioxide. acs.orgresearchgate.net In the absence of oxygen, photolysis can lead to the homolytic cleavage of weaker bonds within the molecule. acs.org

Nucleophilic and Electrophilic Addition Reactions

The double bond in this compound is susceptible to addition reactions with both nucleophiles and electrophiles, leading to the formation of saturated derivatives.

Michael Addition Reactions with α,β-Unsaturated Ketones and Aldehydes

The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org While this compound itself is not typically the nucleophile in a Michael addition, its derivatives or related structures can participate in such reactions. For example, the thia-Michael addition, involving a sulfur nucleophile, has been reported with (E)-1,4-diphenylbut-2-ene-1,4-dione to synthesize 1,3-thiazines. srce.hr Direct asymmetric Michael reactions of α,β-unsaturated aldehydes and ketones can be catalyzed by secondary amines to produce synthetically useful δ-keto aldehydes. researchgate.net

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor (α,β-Unsaturated Compound) | Michael Donor (Nucleophile) | Product Type |

|---|---|---|

| α,β-Unsaturated Ketones | Enolates (from β-keto esters, etc.) libretexts.org | 1,5-Dicarbonyl Compound libretexts.org |

| α,β-Unsaturated Aldehydes | Enamines, Ketone Enolates researchgate.net | δ-Keto Aldehydes researchgate.net |

| (E)-1,4-diphenylbut-2-ene-1,4-dione | Thiols srce.hr | Thia-Michael Adducts (e.g., 1,3-thiazines) srce.hr |

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Alkenes readily undergo electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). savemyexams.comlibretexts.org In these reactions, the π-bond of the alkene attacks the electrophile. libretexts.org

Hydrohalogenation : The addition of hydrogen halides (HX, such as HCl or HBr) to an alkene proceeds through a carbocation intermediate. libretexts.orgwikipedia.org The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.org For a symmetrically substituted alkene like this compound, the addition of HX would yield a single major product. The reaction is typically rapid at room temperature. savemyexams.com

Halogenation : The addition of halogens (X₂, such as Br₂ or Cl₂) across the double bond results in a dihaloalkane. savemyexams.com This reaction also occurs readily at room temperature and serves as a classic test for unsaturation. savemyexams.com

The general mechanism involves the electrophilic attack of the hydrogen halide on the alkene's double bond to form a carbocation, which is then attacked by the halide anion. libretexts.org

Table 2: Electrophilic Addition to Alkenes

| Reaction | Reagent | Product | Key Feature |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HCl, HBr) savemyexams.com | Haloalkane savemyexams.com | Follows Markovnikov's rule for unsymmetrical alkenes. wikipedia.org |

Hydrometallation and Carbometallation Reactivity

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond across a double or triple bond. While specific studies on this compound were not found in the search results, related transformations provide insight.

Hydroboration : This is a well-established hydrometallation reaction. The addition of a boron-hydride bond to an alkene is a key step in many organic syntheses. Transition-metal catalyzed hydroboration and diboration are atom-economical methods for incorporating boryl groups into unsaturated C-C bonds. acs.org

Carbometallation : This process involves the addition of an organometallic reagent to an alkene or alkyne. Nickel-catalyzed three-component coupling reactions of allenes, α-haloboranes, and a diboron (B99234) reagent have been developed to produce multi-substituted alkenylboronates. tesisenred.net

Palladium-Catalyzed Reactions : In some palladium-catalyzed reactions, protodepalladation, the cleavage of a carbon-palladium bond by a proton, can occur. For instance, an intermediate in a palladium-catalyzed cascade reaction was observed to undergo protodepalladation to form 1,2-diphenylbut-3-en-1-ol. researchgate.net

Rhodium-Catalyzed Dimerization : Rhodium complexes have been shown to catalyze the dimerization of terminal alkynes, such as phenylacetylene, to form enynes like 1,3-diphenylbut-3-en-1-yne. acs.org This process involves hydrometallation and carbometallation steps within the catalytic cycle. acs.org

Isomerization and Rearrangement Pathways of this compound

The structural arrangement of this compound, featuring a disubstituted double bond with phenyl groups, allows for a variety of isomerization and rearrangement reactions. These transformations can be induced by thermal energy, catalytic action, or acidic conditions, leading to a range of structural isomers and new molecular frameworks.

Thermal and Catalytic E/Z Isomerization

The conversion between the (E) and (Z) isomers of 1,2-diphenylbut-2-ene, a derivative of stilbene, is a key transformation. This E/Z isomerization can be achieved through several methods, including thermal, photochemical, and catalytic routes.

Generally, the (E)-isomer of stilbene derivatives is more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. rsc.org However, the Z → E isomerization can be kinetically hindered, sometimes requiring significant energy input or a catalyst. rsc.org The isomerization process involves the rotation around the central carbon-carbon double bond, which can be facilitated by lowering the rotational energy barrier.

Thermal Isomerization : While many stilbene derivatives are thermally stable, heating can sometimes induce isomerization from the less stable Z-isomer to the E-isomer. rsc.orgnih.gov However, high activation barriers can make purely thermal conversion inefficient. rsc.org

Catalytic Isomerization : Catalysts are often employed to facilitate E/Z isomerization under milder conditions.

Acid Catalysis : Protic acids are known to promote the Z → E isomerization of stilbene derivatives. nih.gov The mechanism typically involves the protonation of the double bond to form a carbocation intermediate, which allows for free rotation around the single bond before deprotonation restores the double bond, often in the more stable E-configuration. nih.govscispace.com Unprecedented isomerization has been observed using only trace amounts of mild organic acids for certain norbornene-fused stilbene derivatives, a process that inhibits side reactions like electrophilic addition. nih.govscispace.com

Redox-Induced Isomerization : Redox reactions can lower the rotational barrier of a double bond by forming radical cations or anions, which have more single-bond character. rsc.org This electron-transfer-induced isomerization has been demonstrated for stilbene derivatives and can be electrocatalytic. rsc.org

Metal Catalysis : Transition metal catalysts, particularly those based on cobalt, are effective for the geometric isomerization of alkenes. thieme-connect.com For instance, a PNP-CoCl₂ pincer complex has been used to isomerize E/Z mixtures of 1,2-disubstituted alkenes selectively to the E isomers with high efficiency. thieme-connect.com

The table below summarizes various conditions used for the isomerization of stilbene-related compounds.

| Catalyst/Condition | Substrate Type | Outcome | Reference |

| Trace Trifluoroacetic Acid (TFA) | Norbornene-fused stilbene | Z → E isomerization | nih.govscispace.com |

| Cobalt Pincer Complex | β-substituted styrenes | E/Z mixture → E-isomer | thieme-connect.com |

| Photocatalysis (UV light) | Polarized Alkenes | E → Z isomerization | acs.org |

| Electrocatalysis | Push-pull stilbene | Z → E isomerization | rsc.org |

Acid-Catalyzed Rearrangements of Substituted Butenes

Under strong acidic conditions, the carbon skeleton of this compound can undergo significant rearrangements. These transformations are typically driven by the formation of more stable carbocation intermediates. The general mechanism begins with the protonation of the alkene's double bond by a strong acid (e.g., HCl, H₂SO₄), following Markovnikov's rule where applicable. chemistrysteps.com

For this compound, protonation would lead to a secondary carbocation adjacent to a phenyl group. This carbocation is resonance-stabilized by the adjacent aromatic ring. However, it can rearrange to form an even more stable carbocation. Such rearrangements often occur via a 1,2-shift, where a neighboring group (a hydride or an alkyl/aryl group) migrates to the positively charged carbon. chemistrysteps.comlibretexts.org

Key rearrangement pathways applicable to substituted butenes include:

Hydride Shift : A hydrogen atom with its bonding electrons moves to an adjacent carbocation center.

Alkyl/Aryl Shift : An alkyl or aryl group migrates. The migratory aptitude often depends on the ability of the group to stabilize a positive charge. Phenyl groups have a high migratory aptitude due to their ability to delocalize the charge in the transition state. msu.edu

Pinacol-type Rearrangements : While classically starting from 1,2-diols, the underlying principle of a 1,2-substituent shift driven by the formation of a more stable carbocation or carbonyl group is relevant. libretexts.orgoup.comacs.orgresearchgate.net The acid-catalyzed rearrangement of benzopinacol, a tetraphenylethylene (B103901) glycol, proceeds through carbocationic intermediates and phenyl migration. msu.eduoup.com

In the case of this compound, an acid-catalyzed process could lead to the formation of a tertiary carbocation via a 1,2-hydride shift or a different resonance-stabilized carbocation via a 1,2-phenyl shift. Subsequent deprotonation or reaction with a nucleophile would yield the final rearranged product. The use of milder reaction conditions, such as in oxymercuration-demercuration, can prevent these rearrangements by avoiding the formation of free carbocations. chemistrysteps.com

| Rearrangement Type | Driving Force | Key Intermediate | Reference |

| Hydride Shift | Formation of a more stable carbocation (e.g., 2° to 3°) | Rearranged Carbocation | chemistrysteps.com |

| Phenyl Shift (Pinacol) | Formation of a highly stable carbocation or carbonyl group | Carbocation stabilized by migrating phenyl group | msu.eduoup.com |

| Meyer-Schuster | Conversion of propargyl alcohols to α,β-unsaturated carbonyls | Allenic carbocation / Hydroxy-allene | wikipedia.org |

| Rupe Reaction | Conversion of tertiary α-alkynyl alcohols to α,β-unsaturated ketones | Enyne intermediate | wikipedia.org |

Dimerization and Isomerization Catalyzed by Metal Complexes

Transition metal complexes are potent catalysts for the isomerization and dimerization of alkenes, including butenes and their derivatives. rsc.orgscispace.com These reactions are highly valuable in synthetic chemistry for creating more complex molecules from simpler starting materials with 100% atom economy. nih.gov

Isomerization : Metal-catalyzed isomerization involves the migration of the double bond within the molecule. This process is often highly regio- and stereoselective, depending on the choice of metal and ligands. thieme-connect.com

Mechanism : A common mechanism involves the formation of a metal-hydride species, which adds to the alkene double bond (hydrometalation) to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms the alkene with the double bond in a new position and regenerates the metal-hydride catalyst. nih.govacs.org

Catalysts : A wide range of transition metals, including cobalt, nickel, palladium, rhodium, and ruthenium, have been employed. rsc.orgscispace.comnih.gov Earth-abundant metals like cobalt and nickel have gained significant attention due to their low cost and unique reactivity. nih.govacs.org For example, cobalt complexes with specific phosphine-amido-oxazoline (PAO) ligands can efficiently isomerize 1,1-disubstituted alkenes to the more stable (E)-trisubstituted alkenes. nih.govacs.org

Dimerization : This process involves the coupling of two alkene molecules to form a larger molecule. For butenes, this typically yields octenes. The catalytic cycle is often related to isomerization and involves the insertion of a second alkene molecule into a metal-alkyl intermediate before the final product is released.

The table below presents examples of metal complexes used in alkene isomerization.

| Metal Catalyst | Ligand Type | Substrate Type | Selectivity | Reference |

| Cobalt Complex | Phosphine-Amido-Oxazoline (PAO) | 1,1-Disubstituted Alkenes | High E-selectivity | nih.govacs.org |

| Cobalt Complex | β-diketiminate | Terminal Alkenes | High Z-selectivity | acs.org |

| Ruthenium Complex | N/A | Alkenyl ethers | Remote Isomerization | scispace.com |

| Rhodium Complex | N/A | Diallyl ethers | Chemoselective Isomerization | rsc.org |

Functionalization of Aromatic Rings in Diphenylbutene Framework

The two phenyl groups in the this compound structure are susceptible to functionalization, most commonly through electrophilic aromatic substitution (SEAr). cardiff.ac.uk In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom.

The but-2-en-2-yl substituent on the benzene ring is an alkyl group, which is generally considered to be electron-donating through an inductive effect and hyperconjugation. Therefore, it acts as an activating group, making the phenyl rings more reactive towards electrophiles than benzene itself. It also functions as an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the butenyl substituent. researchgate.net

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst like FeCl₃ or AlCl₃.

Friedel-Crafts Alkylation : Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is often preferred over alkylation as it is less prone to rearrangement and poly-substitution.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The use of shape-selective solid acid catalysts, such as zeolites, can enhance the regioselectivity of these reactions, often favoring the formation of the para-substituted product due to steric constraints within the catalyst pores. cardiff.ac.uk

| Functionalization Reaction | Reagents | Product Type | Reference |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted arene | cardiff.ac.uk |

| Bromination | Br₂ / FeBr₃ | Bromo-substituted arene | acs.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-substituted arene (ketone) | cardiff.ac.uk |

| Chlorination (on Stilbene) | Cl₂ | Chloro-substituted stilbene | |

| C-H Functionalization (Tandem) | I₂, TBHP | 2-Phenylquinazolines | organic-chemistry.org |

Computational Chemistry and Theoretical Investigations of E 1,2 Diphenylbut 2 Ene

Electronic Structure and Energetic Profile Calculations

Theoretical calculations are fundamental to understanding the intrinsic properties of (E)-1,2-Diphenylbut-2-ene, predicting its behavior and stability. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient Density Functional Theory (DFT) and semiempirical approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation, known as the ground state. mdpi.com For this compound, DFT calculations would involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations. mdpi.comnih.gov

The process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. nih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=C Bond Length | Central double bond of the butene backbone | ~1.34 Å |

| C-C Single Bond | Bond between butene backbone and phenyl ring | ~1.49 Å |

| C-H (Aromatic) | Aromatic carbon-hydrogen bond | ~1.08 Å |

| C-C-C Angle | Angle within the butene backbone | ~125° |

| Dihedral Angle | Torsion angle defining the twist of a phenyl ring relative to the double bond | Variable |

Beyond geometry, other computational methods can elucidate various molecular properties. Ab initio and semiempirical methods serve different purposes based on a trade-off between accuracy and computational cost. libretexts.org

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived from first principles without empirical parameters. libretexts.org They offer high accuracy for calculating electronic properties like ionization potentials, electron affinities, and dipole moments but are computationally demanding, limiting their use to smaller systems. libretexts.orgnih.gov

Semiempirical methods (e.g., AM1, PM3, MNDO) are faster because they simplify calculations by using parameters derived from experimental data. scribd.com While less accurate than ab initio or DFT methods, they are useful for screening large molecules or exploring preliminary conformational landscapes. scribd.comresearchgate.net These methods can provide qualitative insights into molecular orbital energies (HOMO/LUMO), charge distributions, and heats of formation.

| Method | Principle | Typical Applications | Relative Cost |

|---|---|---|---|

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation from first principles with systematic approximations. libretexts.org | High-accuracy energy calculations, benchmarking, small systems. | Very High |

| Density Functional Theory (DFT) | Calculates energy based on the molecule's electron density. mdpi.com | Geometry optimization, vibrational frequencies, reaction energies. nih.gov | Medium-High |

| Semiempirical (e.g., AM1, PM3) | Uses empirical parameters to simplify complex integrals in calculations. scribd.com | Large molecules, initial conformational searches, qualitative property prediction. | Low |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transient species like transition states and reactive intermediates that are often difficult to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding a reaction's kinetics and mechanism. For a hypothetical reaction involving this compound, such as an electrophilic addition or an isomerization, computational methods can identify the TS geometry.

The process involves optimization algorithms designed to find saddle points. A key confirmation of a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.gov The atomic displacements associated with this imaginary frequency define the motion along the reaction coordinate, illustrating how the reactant structure transforms into the product structure. For example, in an isomerization reaction, this mode would show the twisting around the central double bond.

When a reaction can yield multiple products, computational chemistry can predict the selectivity by comparing the activation energies (the energy difference between the reactants and the transition states) of the competing pathways. maxapress.com The pathway with the lowest activation energy is kinetically favored and is expected to yield the major product. maxapress.com

For this compound, this could apply to:

Regioselectivity: In an addition reaction (e.g., of HBr), predicting which carbon of the double bond the electrophile adds to.

Diastereoselectivity: In reactions that create new stereocenters, predicting the favored diastereomer by comparing the energies of the respective transition states (e.g., syn vs. anti addition).

By calculating the energies of all possible transition states, a complete energy profile of the reaction can be constructed, providing a quantitative prediction of product distributions.

While static calculations of transition states are informative, molecular dynamics (MD) simulations provide a time-resolved view of a chemical reaction. rsc.org Ab initio molecular dynamics (AIMD) or simulations using reactive force fields (like ReaxFF) allow for the observation of bond-forming and bond-breaking events as they occur. ucl.ac.uk

For reactions involving this compound, MD simulations can:

Track Reactive Intermediates: Follow the trajectory of short-lived intermediates, such as carbocations or radicals, that may form during a reaction.

Distinguish Mechanisms: Determine if a reaction is concerted (bonds form/break simultaneously) or stepwise (occurs via a stable intermediate) by analyzing the timescale of bond changes. nih.govresearchgate.net Trajectory analyses can reveal the "time gap" between successive bond formations. researchgate.net

Explore Dynamic Effects: Capture the influence of temperature and solvent on the reaction pathway, providing insights that go beyond the static potential energy surface.

These simulations offer a powerful lens to understand the intricate details of chemical transformations, bridging the gap between theoretical models and real-world chemical behavior.

Stereochemical and Conformational Analysis

Computational studies on related stilbene (B7821643) and biphenyl (B1667301) systems frequently employ methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to explore their molecular structures and energetics. acs.orgrsc.org However, specific findings for this compound are absent.

Energy Barriers for Rotational Isomerism and Stereoisomerization

There is no available data from computational studies detailing the energy barriers for the rotation around the C=C double bond (E/Z isomerization) or the single bonds connecting the phenyl groups to the butene backbone for this compound. For the parent compound, stilbene, the process of photoisomerization and the associated potential energy surfaces are a subject of intense computational investigation, often involving complex methods like Complete Active Space Self-Consistent Field (CASSCF) theory to model the excited states. acs.orgresearchgate.netbohrium.com However, these results cannot be directly extrapolated to this compound due to differing steric hindrance and electronic contributions from the ethyl and methyl groups.

Conformational Landscapes and Preferred Orientations

A detailed conformational landscape, which would describe the relative energies of various spatial arrangements of the phenyl and alkyl groups, has not been computationally mapped for this compound. For trans-stilbene, computational studies have debated whether the lowest-energy conformation is perfectly planar or slightly twisted. acs.orgcomporgchem.com The steric clash between the phenyl rings and the alkyl groups in this compound would undoubtedly lead to non-planar preferred orientations with specific torsional angles, but the precise geometries and their relative energies remain uncalculated in the literature reviewed.

Simulation of Spectroscopic Signatures for Structural Elucidation

The theoretical prediction of spectra is a powerful tool for structural elucidation, but requires specific calculations for the molecule of interest.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

No dedicated computational studies predicting the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were found. Standard computational methodologies, such as the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, are routinely used for such predictions in other molecules, but the outputs are highly structure-specific. researchgate.net Without these calculations, a data table of theoretical NMR parameters cannot be generated.

Computational Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Similarly, there are no published computational studies that report the theoretical infrared (IR) and Raman spectra of this compound. Such analyses, typically performed using DFT, would help in assigning vibrational modes to specific functional groups and conformational states. acs.orgnsf.govnih.gov The vibrational fingerprints of this compound remain theoretically undetermined.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Conjugation Effects

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions, primarily the HOMO-LUMO transition in conjugated systems. mdpi.comrsc.org this compound, as a stilbene derivative, is expected to exhibit strong π → π* transitions. However, the exact absorption maxima (λ_max) are influenced by the substituents on the double bond. Without a specific TD-DFT analysis of this compound, quantitative data on its electronic transitions and the precise effects of conjugation cannot be provided. Studies on stilbene itself show intense absorption, and while this provides a qualitative expectation, it is not a substitute for a specific computational analysis of the target molecule. comporgchem.com

Methodological Considerations and Discrepancies between Computational and Experimental Data

In the computational study of this compound, the accuracy and reliability of theoretical predictions are of paramount importance. The selection of computational methods and the subsequent comparison with experimental data are critical steps in validating the theoretical model. Discrepancies between calculated and observed values can arise from the inherent approximations in computational methodologies and provide valuable insights into the limitations of the chosen theoretical approach.

A fundamental aspect of ensuring the robustness of computational results for this compound is a thorough error analysis. Systematic errors can be introduced by the chosen level of theory and basis set. For instance, Density Functional Theory (DFT) calculations are known to be sensitive to the choice of the exchange-correlation functional. Different functionals may yield varying results for geometric parameters, electronic properties, and reaction energies.

To mitigate these uncertainties, a common strategy is the triangulation of results by employing multiple computational methods. This involves comparing outcomes from different levels of theory, such as Hartree-Fock (HF), various DFT functionals (e.g., B3LYP, PBE0, M06-2X), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). Consistent results across different methods can lend higher confidence to the predictions. For a molecule like this compound, which possesses conformational flexibility due to the rotation of the phenyl groups, different methods might predict slightly different torsional angles and rotational barriers.

For example, a comparative study might reveal differences in the calculated dihedral angle between one of the phenyl rings and the butene plane, which in turn would affect the predicted electronic properties.

Table 1: Illustrative Comparison of Calculated Geometrical Parameters for this compound Using Various Computational Methods

| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) |

| C=C Bond Length (Å) | 1.320 | 1.335 | 1.338 |

| C-Phenyl Bond Length (Å) | 1.485 | 1.475 | 1.472 |

| Phenyl-C=C-C Dihedral Angle (°) | 35.2 | 38.5 | 39.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of triangulation.

By analyzing the spread of the results, researchers can estimate the uncertainty associated with the computational predictions. This approach is crucial for complex systems where experimental data may be scarce or difficult to obtain.

The ultimate validation of a computational model is its ability to reproduce experimental findings. For this compound, this involves comparing calculated properties with experimentally determined data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

In a study on a similar stilbene derivative, (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set were performed to compute its geometric parameters and vibrational frequencies. clinicsearchonline.org The optimized geometry from these calculations showed a good correlation with experimental X-ray data. clinicsearchonline.org

Similarly, for this compound, calculated bond lengths and angles can be compared with crystallographic data, if available. Spectroscopic validation is also a powerful tool. For instance, the calculated vibrational frequencies, after applying an appropriate scaling factor to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum. A good agreement between the positions and relative intensities of the peaks would validate the computed equilibrium geometry and force field.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Stilbene Derivative

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) |

| C=C Stretch (alkene) | 1601 | 1601 |

| Aromatic C-H Stretch | 3060 | 3058 |

| CH₂ Wagging | 1340 | 1341 |

Source: Data is based on findings for (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene, a structurally related compound, and serves as an example for the validation process. clinicsearchonline.org

Discrepancies between computational and experimental results are not necessarily failures of the model. Instead, they can highlight interesting molecular phenomena or shortcomings in the computational approach that require further investigation. For example, a significant deviation in the NMR chemical shifts might suggest that the solvent effects were not adequately modeled in the calculation. By carefully analyzing these discrepancies, the computational model can be refined, leading to a more accurate and predictive theoretical framework for understanding the chemical behavior of this compound.

Advanced Materials Science Applications and Polymer Chemistry of E 1,2 Diphenylbut 2 Ene

(E)-1,2-Diphenylbut-2-ene as a Monomer in Polymerization Processes

The polymerization of alkenes is a fundamental process in polymer synthesis. However, the reactivity of an alkene is significantly influenced by the substituents attached to the double bond. In the case of this compound, the presence of two phenyl groups and a methyl group around the double bond introduces substantial steric hindrance. This steric crowding makes it challenging for the monomer to approach and add to a growing polymer chain under typical polymerization conditions.

An analogous, less substituted compound, but-2-ene (CH3-CH=CH-CH3), is known to not readily polymerize due to the steric hindrance around its disubstituted double bond. quora.com It is plausible that catalysts could potentially isomerize 2-butene to 1-butene, which can then be polymerized; however, this is not a common scenario. quora.com This suggests that the even more sterically hindered this compound would face similar, if not greater, challenges in undergoing polymerization.

Synthesis of Conjugated Polymers via Olefin Polymerization

The synthesis of conjugated polymers is of significant interest for applications in organic electronics. While various methods exist for their synthesis, the direct polymerization of substituted olefins like this compound is not a commonly reported or successful strategy. Research into the polymerization of structurally related monomers has highlighted the difficulties. For instance, an attempt to copolymerize 1-phenylbut-3-ene-1,2-dione, a derivative of a butene structure, with styrene using a radical initiator (AIBN) was unsuccessful. researchgate.net This outcome further underscores the challenges associated with polymerizing sterically hindered and substituted butene derivatives.

Integration into Polymers for Organic Electronics and Optoelectronics

The integration of specific molecular moieties into polymers can impart desirable electronic and optoelectronic properties. While there is extensive research on various organic semiconductors and conducting polymers, there is currently a lack of scientific literature detailing the successful integration of this compound into polymers for these applications. The inherent difficulties in polymerizing this monomer, as discussed above, likely preclude its direct use as a repeating unit in the main chain of polymers designed for organic electronics.

Design and Synthesis of Functional Materials Based on Diphenylbutene Scaffolds

The diphenylbutene scaffold, in a broader sense, has been explored for the development of functional materials. However, the specific isomer this compound has not been a primary focus in the available research.

Incorporation into Photomechanical Materials and Photosalient Crystals

Photomechanical materials, which can convert light energy into mechanical work, are a fascinating area of materials science. Research in this field has investigated molecules with photoswitchable properties. While the diphenylbutene core is present in some photoresponsive molecules, the focus has often been on derivatives with different substitution patterns or functional groups. For example, studies on the photodimerization and photoisomerization of 1,4-diphenylbut-2-ene-1,4-dione derivatives in crystals have been conducted to understand their mechanical properties. researchgate.net There is no direct evidence in the provided search results to suggest that this compound itself has been successfully incorporated into photomechanical materials or photosalient crystals.

Development of Responsive Polymer Systems

Responsive or "smart" polymers can change their properties in response to external stimuli such as temperature, pH, or light. The development of such materials often relies on the incorporation of specific functional groups or molecular switches into the polymer architecture. While the concept of using molecular scaffolds to create responsive systems is well-established, there is no specific information available that details the use of this compound for the development of responsive polymer systems.

Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry, which involves non-covalent interactions, is a powerful tool for creating functional materials, including self-healing polymers. nih.govresearchgate.netsci-hub.ruumich.edursc.org These materials can repair damage through reversible bonds like hydrogen bonds or host-guest interactions. nih.govresearchgate.netsci-hub.ruumich.edursc.org The design of self-healing materials often involves the functionalization of polymers with specific motifs that can participate in these reversible interactions. At present, the scientific literature does not indicate that this compound has been utilized as a key component in supramolecular assemblies or self-healing materials. The steric hindrance of the molecule might also impede the close packing and specific interactions often required for effective supramolecular assembly.

In-depth Scientific Analysis of this compound in Advanced Materials and Polymer Chemistry Remains an Area for Future Exploration

A thorough review of available scientific literature reveals a notable absence of detailed research specifically focused on the role of this compound in molecular recognition and self-assembly, key areas within advanced materials science and polymer chemistry. While the broader class of stilbene (B7821643) derivatives, which share a core diphenyl ethylene (B1197577) structure, is extensively studied for its supramolecular behavior, specific experimental data and in-depth analysis of this compound are not presently available in published research.

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate interplay of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the spatial arrangement of molecules and the resulting macroscopic properties of the material. For stilbene derivatives, the phenyl rings are known to participate in π-π stacking, a significant driving force for self-assembly.

In the case of this compound, the presence of an ethyl group and a benzyl (B1604629) group attached to the ethylene core introduces additional structural features that would be expected to influence its self-assembly and molecular recognition capabilities. The ethyl group, with its alkyl nature, could engage in van der Waals interactions and potentially influence the packing of the molecules due to steric hindrance. The benzyl group, with its additional phenyl ring, could further contribute to π-π stacking interactions.

The specific geometry and electronic properties of this compound would determine the nature and strength of these non-covalent interactions. However, without experimental data from techniques such as X-ray crystallography or detailed spectroscopic studies in solution, any description of its role in molecular recognition and self-assembly would be purely speculative.

Consequently, a data table detailing research findings on the molecular recognition and self-assembly of this compound cannot be generated at this time. The scientific community has yet to publish the necessary research to provide the specific, scientifically accurate information required for such an analysis. This highlights a potential area for future investigation within the field of supramolecular chemistry and materials science.

Future Directions and Emerging Research Avenues

The stilbene (B7821643) scaffold, the core structural feature of (E)-1,2-Diphenylbut-2-ene, is a versatile framework in medicinal chemistry and materials science. nih.gov Future research is poised to expand upon its potential through innovative and sustainable methodologies. Key emerging avenues focus on enhancing synthetic efficiency, exploring complex molecular architectures, leveraging computational power for predictive design, and integrating this structural motif into advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.